molecular formula C18H32N2O8S2 B13026161 (2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid)

(2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid)

Katalognummer: B13026161
Molekulargewicht: 468.6 g/mol
InChI-Schlüssel: JXQOESIPFURHKL-JHJMLUEUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) is a complex organic compound characterized by the presence of disulfide bonds and tert-butoxycarbonyl (Boc) protecting groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) typically involves multiple steps, including the protection of amino groups, formation of disulfide bonds, and subsequent deprotection. One common synthetic route involves the following steps:

    Protection of Amino Groups: The amino groups of the starting material are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of Disulfide Bonds: The protected amino acids are then oxidized to form disulfide bonds using reagents like iodine or hydrogen peroxide.

    Deprotection: The Boc protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The Boc protecting groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Iodine, hydrogen peroxide.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Deprotected amino acids or amino acids with new functional groups.

Wissenschaftliche Forschungsanwendungen

(2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and proteins.

    Biology: Employed in the study of protein folding and disulfide bond formation.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and peptides. The compound can interact with thiol groups in proteins, leading to the formation of disulfide-linked protein complexes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,2R)-4,4-disulfanediylbis(2-amino)butanoic acid: Lacks the Boc protecting groups.

    (2R,2R)-4,4-disulfanediylbis(2-(methylamino)butanoic acid): Contains methyl groups instead of Boc groups.

Uniqueness

The presence of Boc protecting groups in (2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) makes it unique compared to its analogs. These protecting groups provide stability and prevent unwanted side reactions during synthesis, making it a valuable intermediate in peptide and protein chemistry.

Eigenschaften

Molekularformel

C18H32N2O8S2

Molekulargewicht

468.6 g/mol

IUPAC-Name

(2R)-4-[[3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(25)19-11(13(21)22)7-9-29-30-10-8-12(14(23)24)20-16(26)28-18(4,5)6/h11-12H,7-10H2,1-6H3,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t11-,12?/m1/s1

InChI-Schlüssel

JXQOESIPFURHKL-JHJMLUEUSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@H](CCSSCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O

Kanonische SMILES

CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.